Hematoxylin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPPKBWHMQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859439 | |
| Record name | 7,11b-Dihydrobenzo[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Hematoxylin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5491 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
517-28-2, 17647-60-8 | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7,11b-Dihydrobenz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17647-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,11b-Dihydroindeno(2,1-c)chromene-3,4,6a,9,10(6H)-pentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167385 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC8662 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8662 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HEMATOXYLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
212 to 248 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | HEMATOXYLIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20455 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Methodological Advancements in Hematoxylin Staining Techniques
Contemporary Hematoxylin (B73222) Formulations and Their Applications
The versatility of this compound is evident in the wide array of formulations available, each tailored for specific histological requirements. The classification of these formulations is primarily based on the mordant used, which influences the final color, intensity, and stability of the nuclear stain. clinicalpub.comslideshare.net
Alum this compound Variants (e.g., Mayer's, Harris', Gill's, Ehrlich's, Delafield's)
Alum hematoxylins are the most widely used variants in routine histology, particularly for the standard this compound and Eosin (B541160) (H&E) stain. slideshare.netmycetoma.edu.sd They utilize aluminum salts, such as ammonium (B1175870) aluminum sulfate (B86663) or potassium aluminum sulfate, as the mordant. slideshare.netstainsfile.com These formulations typically stain nuclei a crisp blue to violet color. slideshare.net The oxidation of this compound to its active form, hematein (B1673047), can be achieved through natural ripening (exposure to air and light) or more rapidly through chemical oxidation. synnovis.co.ukslideshare.net
Mayer's this compound: This is a progressive stain, meaning the staining intensity is controlled by the duration of immersion. itwreagents.com It uses sodium iodate (B108269) as a chemical oxidant and is known for its stability and resistance to overstaining, making it ideal for immunohistochemistry counterstaining. clinicalpub.comslideshare.net
Harris' this compound: Traditionally using mercuric oxide as an oxidant (now often replaced with sodium iodate in modern formulations), Harris' this compound can be used as both a progressive and a regressive stain. clinicalpub.comitwreagents.comrowleybio.com In regressive staining, the tissue is deliberately overstained and then differentiated with a weak acid solution to remove excess stain. wikipedia.org
Gill's this compound: This formulation is noted for its stability and the distinct staining of goblet cells. clinicalpub.com It is available in different strengths (Gill's I, II, and III) and uses aluminum sulfate as the mordant and sodium iodate for oxidation. clinicalpub.com
Ehrlich's this compound: This is a naturally ripened alum this compound that produces a strong, crisp nuclear stain. clinicalpub.com It is particularly well-suited for staining tissues that have been decalcified or fixed in acidic solutions. clinicalpub.com
Delafield's this compound: Similar to Ehrlich's, Delafield's this compound is also naturally ripened, resulting in a stable solution with a long shelf life. clinicalpub.comrowleybio.com
| Formulation | Oxidation Method | Mordant | Staining Type | Key Applications |
|---|---|---|---|---|
| Mayer's | Chemical (Sodium Iodate) | Ammonium or Potassium Alum | Progressive | Routine H&E, Immunohistochemistry counterstain |
| Harris' | Chemical (Mercuric Oxide/Sodium Iodate) | Ammonium or Potassium Alum | Progressive or Regressive | Routine H&E, Cytology |
| Gill's | Chemical (Sodium Iodate) | Aluminum Sulfate | Progressive | Routine H&E, Stains Goblet Cells |
| Ehrlich's | Natural | Potassium Alum | Progressive or Regressive | Decalcified tissues, Acid-fixed tissues |
| Delafield's | Natural | Ammonium Alum | Regressive | General nuclear staining |
Iron this compound Stains (e.g., Weigert's, Verhoeff's)
Iron this compound formulations utilize iron salts, such as ferric chloride or ferric ammonium sulfate, as both the mordant and the oxidizing agent. medicopublication.comslideshare.net These stains are more resistant to acidic counterstains compared to alum hematoxylins, making them invaluable for techniques like the Van Gieson stain. clinicalpub.comrowleybio.com They typically produce a black to blue-black nuclear stain. engscientific.com
Weigert's this compound: This is a classic iron this compound, prepared by mixing two separate solutions immediately before use. engscientific.comstainsfile.com It is highly resistant to acidic conditions and is therefore the preferred nuclear stain for many trichrome and other special staining methods. rowleybio.com
Verhoeff's this compound: This formulation is specifically designed for the demonstration of elastic fibers, which it stains a crisp black. nih.govpopline.org The staining mechanism involves both ionic bonding and Van der Waals forces. stainsfile.com Differentiation is a critical step to ensure that only the elastic fibers remain stained. stainsfile.com
Tungsten and Molybdenum this compound Formulations
Tungsten and molybdenum salts are also employed as mordants, creating this compound solutions with specific applications, particularly in the staining of nervous system components and connective tissues. medicopublication.comclinicalpub.com
Phosphotungstic Acid this compound (PTAH): This is the most well-known tungsten this compound. medicopublication.com It demonstrates a range of structures in shades of blue and red. slideshare.net PTAH is particularly useful for staining muscle striations, fibrin (B1330869), and glial fibers in the central nervous system. synnovis.co.ukslideshare.net
Molybdenum this compound: These formulations are less common but are used for staining collagen and reticulin (B1181520) fibers. medicopublication.comstainsfile.com
Lead this compound Stains
Lead-based mordants are utilized in specific this compound formulations for the demonstration of certain cellular components. clinicalpub.com Lead this compound is particularly effective in staining the granules of endocrine cells in the gastrointestinal tract and other tissues. medicopublication.comnih.gov
Mordant-Free this compound Approaches
While the vast majority of this compound staining techniques rely on a mordant, there has been some exploration into mordant-free applications, although these are not widely used in routine histology. synnovis.co.uk The direct binding of this compound to tissue is generally weak. nih.gov Recent research has also explored the use of "bio-mordants" derived from natural sources as a more environmentally friendly approach in textile dyeing, a concept that could potentially be explored in histological applications in the future. ekb.eg
Staining Protocols and Procedural Refinements
The successful application of any this compound formulation depends on a well-defined and consistently executed staining protocol. While specific timings and reagent concentrations may vary depending on the chosen this compound variant and tissue type, the fundamental steps remain consistent. mycetoma.edu.sdleicabiosystems.com
A typical this compound and eosin (H&E) staining protocol involves the following key stages:
Deparaffinization and Rehydration: Tissue sections are deparaffinized using xylene and then rehydrated through a series of graded alcohols to water. mycetoma.edu.sdrochester.edu
This compound Staining: The slides are immersed in the chosen this compound solution for a specific duration. mycetoma.edu.sdwustl.edu
Rinsing: After staining, slides are rinsed with water to remove excess this compound. mycetoma.edu.sd
Differentiation (for regressive stains): If a regressive staining method is used, slides are briefly dipped in a weak acid solution (e.g., acid alcohol) to remove non-specific background staining. mycetoma.edu.sdleicabiosystems.com
Bluing: The this compound-stained nuclei, which initially appear reddish-purple, are "blued" by treatment with a weakly alkaline solution, such as Scott's tap water substitute or dilute ammonia (B1221849) water. This step changes the color of the this compound lake to a crisp blue or violet and makes it insoluble. leicabiosystems.com
Counterstaining: The tissue is then counterstained, most commonly with eosin, which stains the cytoplasm and connective tissue in varying shades of pink and red. mycetoma.edu.sdleicabiosystems.com
Dehydration, Clearing, and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and then coverslipped with a mounting medium. mycetoma.edu.sdrochester.edu
Progressive versus Regressive Staining Methodologies
The application of this compound to tissue sections can be broadly categorized into two distinct methodologies: progressive and regressive staining. The primary difference between these approaches lies in the concentration of the this compound solution and the inclusion of a differentiation step. pediaa.comdifferencebetween.com
Progressive Staining In progressive staining, tissue sections are immersed in a this compound solution for a specific duration, just long enough to achieve the desired intensity of nuclear staining without overstaining the cytoplasm. histologyequipment.comutas.edu.au This method utilizes a less concentrated this compound solution, which stains slowly and allows for careful monitoring of the staining endpoint. differencebetween.comhistologyequipment.com Consequently, a differentiation step to remove excess stain is not required. histologyequipment.com Proponents of this method argue that it can be more consistent and is less prone to errors that can be introduced during differentiation. northwestern.edu However, the resulting nuclear stain may not be as bright or crisp as that achieved with regressive methods. northwestern.edu Commonly used this compound formulations for progressive staining include Mayer's and Gill's hematoxylins. histologyequipment.comutas.edu.au
Regressive Staining Regressive staining, in contrast, involves deliberately overstaining the entire tissue section with a more concentrated and potent this compound solution. pediaa.comutas.edu.au This is then followed by a differentiation step, where the excess stain is selectively removed from the cytoplasm and other non-nuclear components, leaving the nuclei well-defined. utas.edu.au This technique is often favored when very clear differentiation of tissue elements is required, as it can produce a customized stain intensity. histologyequipment.com Harris, Delafield's, and Ehrlich's hematoxylins are frequently employed in regressive staining protocols. histologyequipment.comlaboratorytests.org While this method can yield sharp and vibrant nuclear staining, it is sensitive to variations in the differentiation step, which requires careful control to avoid under- or over-differentiation. utas.edu.au
Differentiation Strategies for Selective Staining
Differentiation is a critical step exclusively used in regressive this compound staining to selectively remove the excess this compound-mordant complex from non-target structures, thereby enhancing the contrast between the nuclei and the cytoplasm. utas.edu.austainsfile.com The most common differentiating agents are weak acid solutions.
The prevailing method for differentiation involves the use of an acidic solution, typically 0.5% to 1% hydrochloric acid in 70% ethanol, commonly referred to as acid alcohol. stainsfile.commycetoma.edu.sd The acidic environment disrupts the bond between the mordant (typically aluminum) and the tissue proteins, allowing the this compound-mordant complex to be rinsed away from areas where it is loosely bound, such as the cytoplasm. stainsfile.com The timing of this step is crucial; insufficient differentiation will result in a lack of contrast and obscured nuclear detail, while excessive differentiation will lead to pale nuclear staining. utas.edu.auyoutube.com
Milder acids, such as acetic acid, can also be used for a slower, more controlled differentiation process. leicabiosystems.com This can be particularly advantageous in automated staining systems where precise timing is essential. leicabiosystems.com The choice of acid and its concentration, along with the duration of the differentiation step, are key parameters that are optimized to achieve the desired staining outcome. ethosbiosciences.com
Bluing Techniques for Optimal Coloration
Following this compound staining (in both progressive and regressive methods), the nuclei initially appear reddish-purple. The "bluing" step is a chemical process that converts this initial color to the characteristic crisp, blue-purple hue. northwestern.eduleicabiosystems.com This color change is achieved by immersing the slides in a weakly alkaline solution. leicabiosystems.com
The alkaline medium alters the molecular structure of the this compound-mordant complex, resulting in the formation of a stable, insoluble blue lake. leicabiosystems.com A variety of bluing agents can be used, with the choice often depending on laboratory preference and the specific this compound formulation. Common bluing solutions include:
Scott's Tap Water Substitute: A popular choice that provides a gentle and effective bluing action. leicabiosystems.com
Ammonia Water (0.1% to 0.2%): A simple and effective bluing agent. mycetoma.edu.sdnih.gov
Lithium Carbonate (saturated aqueous solution): Another commonly used alkaline solution. northwestern.edunewcomersupply.com
Sodium Bicarbonate (0.5% to 2%): A milder alkaline solution. stainsfile.com
In some geographic locations, the local tap water may be sufficiently alkaline to achieve adequate bluing without the need for a specific bluing reagent. leicabiosystems.com However, due to the potential for variability in tap water pH, the use of a standardized bluing solution is generally recommended to ensure consistent results. leicabiosystems.com A thorough rinse with water after bluing is necessary to remove the alkaline solution before proceeding to the counterstain. mycetoma.edu.sd
Quality Control and Standardization in this compound Staining
Achieving consistent and high-quality this compound staining is paramount for accurate histopathological interpretation. However, numerous factors can introduce variability into the staining process. Therefore, robust quality control measures and efforts toward standardization are essential.
Variability in Staining Consistency and Its Contributing Factors
Variations in this compound staining can manifest as differences in intensity, color balance, and specificity, both within a single laboratory and between different facilities. nih.govmdpi.com Several factors contribute to this variability:
Reagent Quality and Age: The performance of this compound solutions can change over time due to oxidation. biognost.com The pH of the this compound and eosin solutions is also critical and can drift, affecting their staining properties. ethosbiosciences.comcap.org
Protocol Variations: Differences in staining times, reagent concentrations, and the specific formulations of this compound and eosin used can lead to significant variations in the final stain. biognost.com
Water Quality: The pH and mineral content of the water used for rinsing and in the preparation of solutions can impact both the differentiation and bluing steps. cap.orgleicabiosystems.com
Automated Stainer Performance: While automated systems can improve consistency, variations can still occur between different instruments. nih.gov A 2024 study quantitatively assessed inter-instrument variation over a five-day period and found coefficients of variation ranging from 23% to 30%. nih.gov
Impact of Tissue Preparation Parameters on Staining Quality
The quality of this compound staining is heavily influenced by the pre-analytical steps of tissue preparation, particularly fixation. Fixation is crucial for preserving tissue morphology and preventing autolysis. metaphorlaboratory.com
Fixative Choice: The type of fixative used can affect staining. For routine histology, 10% neutral buffered formalin is the most common fixative for H&E staining. metaphorlaboratory.com
Fixation Time: Both under- and over-fixation can compromise staining quality. Under-fixation can lead to poor nuclear detail and uneven staining. histobiolab.com Over-fixation, which can occur with prolonged immersion in formalin, may result in masked antigenic sites (a concern for subsequent immunohistochemistry) and can alter tissue reactivity with dyes. stainsfile.com However, one study on thrombus tissues found that prolonged fixation in 10% neutral buffered formalin (up to 2 years) did not significantly impact the quality of H&E staining. stainsfile.com
Tissue Processing: Incomplete dehydration or clearing during tissue processing can lead to improper paraffin (B1166041) infiltration, which in turn can cause weak or uneven staining because the aqueous dyes cannot penetrate the tissue effectively. ethosbiosciences.commetaphorlaboratory.com
Methodologies for Protocol Optimization
Optimizing the H&E staining protocol is an iterative process aimed at achieving the desired balance of nuclear and cytoplasmic staining for a particular tissue type or a pathologist's preference. A systematic approach to optimization involves adjusting a limited number of key variables. labstore.com
The primary variables to adjust are the staining times in the this compound and eosin solutions and the duration of the differentiation step (in regressive staining). labstore.comkemsmu.ru For instance, if the nuclear stain is too pale, one could increase the time in the this compound solution or decrease the time in the differentiator. ethosbiosciences.comcap.org Conversely, if the nuclei are overstained, the this compound time can be reduced or the differentiation time increased. ethosbiosciences.com
A 2021 study on optimizing H&E staining for ovarian tissue with high fat content found that submerging sections in this compound for 15 minutes, followed by a 10-minute wash and a 30-second dip in eosin, yielded the best microscopic observations. sab.ac.lk Another study optimizing protocols for various rat tissues recommended an incubation time in this compound for 10 minutes and in eosin for 2 minutes for heart, aorta, and liver, with the differentiation time (2 or 10 seconds) adjusted based on the desired shade. kemsmu.ru
The use of control slides from a consistent tissue block is a fundamental tool for monitoring and optimizing staining protocols. researchgate.net More advanced quantitative methods are also being developed, such as the use of stain-responsive biopolymer films on slides, which allow for an objective measurement of stain uptake and can help quantify intra- and inter-instrument variation. nih.gov
Digital Image Processing for Stain Standardization
The advent of digital pathology has underscored the critical need for standardization in this compound staining to ensure consistent and reproducible results for both manual and automated analysis. nih.govspringermedizin.de Variations in staining can arise from numerous factors, including reagent preparation, staining protocols, and imaging conditions, leading to significant differences in the appearance of tissue samples. nih.govyoutube.comarxiv.org While the human eye can often compensate for these variations, digital image analysis algorithms are highly sensitive to such inconsistencies. nih.gov
One of the fundamental steps in many normalization methods is color deconvolution . This process digitally separates the this compound and eosin components of a stained image into individual channels. youtube.commdpi.comparisdescartes.fr By isolating the this compound signal, algorithms can specifically adjust its intensity and color characteristics without being confounded by the eosin counterstain. youtube.com The Ruifrok and Johnston method and Macenko's method are two commonly cited color deconvolution techniques. mdpi.comparisdescartes.fr
Recent advancements have also focused on developing more robust and efficient normalization methods. A data-driven approach has been proposed that optimizes the selection of reference images for stain normalization, reducing the number of required reference whole-slide images (WSIs) by more than half and expediting the analysis of color convergence by a factor of 50. nih.govresearchgate.net Physics-guided deep learning models have also emerged, demonstrating superior accuracy in stain deconvolution compared to traditional algorithms. biorxiv.org
The table below summarizes some of the key digital image processing techniques used for this compound stain standardization.
| Technique | Description | Key Application |
| Color Normalization | Transforms the color profile of an image to match a target reference image, reducing inter-image color variability. bohrium.comresearchgate.net | Improving the consistency of images for AI-based analysis and multi-center studies. bohrium.com |
| Color Deconvolution | Digitally separates the this compound and eosin stain components into distinct channels for independent analysis and adjustment. youtube.commdpi.comparisdescartes.fr | Isolating the this compound signal for precise quantification and normalization. youtube.com |
| Data-Driven Reference Selection | Optimizes the selection of reference images for color normalization, increasing efficiency and reducing bias. nih.govresearchgate.net | Large-scale standardization of whole-slide image cohorts. nih.gov |
| Physics-Guided Deep Learning | Utilizes deep learning models informed by the physical properties of light and stain absorption for more accurate stain separation. biorxiv.org | Enhancing the accuracy and structural preservation in stain deconvolution. biorxiv.org |
Integration of this compound with Advanced Microscopy and Imaging
The utility of this compound extends beyond conventional bright-field microscopy, finding applications in a range of advanced imaging modalities that provide deeper insights into tissue architecture and cellular detail.
Complementary Staining in Digital Pathology Workflows
The digitization of these slides allows for the seamless overlay and co-registration of H&E and IHC images, enabling a more accurate correlation between cellular morphology and molecular expression patterns.
Applications in Confocal Laser Scanning Microscopy
Confocal laser scanning microscopy (CLSM) offers high-resolution, three-dimensional imaging of tissues. While this compound itself is not a fluorescent dye, techniques have been developed to generate H&E-like images using CLSM. nih.govresearchgate.net This often involves using fluorescent dyes that mimic the appearance of this compound and eosin. researchgate.net Computer algorithms can then be used to convert the fluorescence signals into a pseudocolor image that closely resembles a traditional H&E-stained slide. nih.govresearchgate.net This approach can provide detailed nuclear and cellular information from fresh tissue without the need for traditional processing and sectioning, offering a potential avenue for rapid intraoperative diagnosis. nih.gov
Evaluation of this compound-Stained Sections in Fluorescence Microscopy
While this compound is not fluorescent, its presence in H&E-stained sections can be considered in fluorescence microscopy applications. Eosin, its common counterstain, is fluorescent and can be used to visualize certain tissue components, such as elastic fibers. nih.gov In this context, the this compound-stained nuclei provide a non-fluorescent backdrop, allowing for the clear visualization of the eosin-labeled structures. nih.gov However, it's important to note that H&E staining can induce autofluorescence in the 550-650 nm range, which could interfere with the detection of some fluorophores. To overcome this, strategies such as using near-infrared fluorescent dyes that are spectrally distinct from the H&E-induced autofluorescence have been developed.
Some studies have explored the limited fluorescence potential of this compound itself, though it is generally considered to have a very faint signal. researchgate.net The primary role of this compound in fluorescence microscopy is often as a counterstain to provide morphological context for fluorescent probes. thermofisher.com
Influence on Quantitative Image Analysis in Advanced Imaging Techniques
The quality and consistency of this compound staining have a significant impact on quantitative image analysis in advanced imaging techniques. nih.govnih.gov In polarization-resolved second harmonic generation (PSHG) microscopy, a technique used to characterize collagen structure, H&E staining has been shown to influence the extraction of quantitative image parameters. nih.govnih.gov Studies have demonstrated that quantitative analysis workflows applied to PSHG images of stained and unstained tissues can yield different results, potentially affecting diagnostic accuracy. nih.govnih.gov
In digital pathology, variations in this compound staining can affect the performance of automated image analysis algorithms for tasks such as cell segmentation and feature extraction. tandfonline.com The color normalization and standardization techniques discussed previously are therefore crucial for ensuring the accuracy and reproducibility of quantitative data derived from this compound-stained images. nih.govresearchgate.net Research has shown that without proper standardization, staining variability can erode the quality of quantitative data, particularly for the eosin component over time. tandfonline.com
The table below summarizes the integration of this compound with various advanced microscopy and imaging techniques.
| Microscopy/Imaging Technique | Role/Application of this compound | Key Findings/Considerations |
| Digital Pathology | Provides fundamental morphological context for complementary stains like IHC. nih.gov | Digital co-registration allows for precise correlation of morphology and molecular data. |
| Confocal Laser Scanning Microscopy (CLSM) | Non-fluorescent; used in workflows that generate H&E-like pseudocolor images from fluorescent dyes. nih.govresearchgate.net | Enables high-resolution, 3D imaging of fresh tissue with familiar H&E contrast. nih.gov |
| Fluorescence Microscopy | Primarily a non-fluorescent counterstain providing nuclear detail for fluorescent signals. nih.govthermofisher.com | H&E staining can induce autofluorescence; may require use of spectrally distinct fluorophores. |
| Electron Microscopy (EM) | Used in a double-staining method with lead citrate (B86180) as a safer alternative to uranyl acetate. researchgate.netresearchgate.net | Provides comparable contrast enhancement for visualizing ultrastructural details. researchgate.netresearchgate.net |
| Quantitative Image Analysis (e.g., PSHG) | Can influence the extraction of quantitative parameters. nih.govnih.gov | Staining variability necessitates standardization for accurate and reproducible quantitative analysis. nih.govnih.gov |
Research Applications of Hematoxylin in Biological and Biomedical Sciences
Histological and Cytological Research
Hematoxylin (B73222) is an indispensable tool in histological and cytological studies for the detailed examination of cells and tissues.
Fundamental Visualization of Cellular and Tissue Architecture
This compound's primary application in research is the fundamental visualization of cellular and tissue architecture. As a basic dye, this compound stains acidic, or basophilic, structures a deep blue or purple. This includes the cell nucleus, which is rich in nucleic acids (DNA and RNA).
In the universally applied H&E stain, this compound is paired with eosin (B541160), an acidic dye that stains basic components like the cytoplasm and extracellular matrix in varying shades of pink and red. This provides high contrast between the nucleus and the cytoplasm, enabling the clear visualization of tissue structures and the identification of different cell types. The resulting detailed view of tissue microanatomy is considered a gold standard in histology and is fundamental for a vast range of research applications. The clarity it provides is essential for understanding the normal organization of tissues and for identifying morphological changes associated with experimental conditions or disease.
The staining process involves several steps, including dewaxing and rehydration of the tissue sample, immersion in a this compound solution, differentiation to remove excess stain, and a "bluing" step to develop the characteristic blue color. The intensity of the this compound stain can be modulated by the duration of staining, which relates to the amount of DNA within the nuclei.
Morphological Characterization in Developmental Biology Research
The ability of this compound to clearly delineate nuclear and cytoplasmic detail is crucial for the morphological characterization of cells and tissues during development. While not exclusively a developmental biology stain, H&E staining is widely used to study the general morphology of tissues and to look for any abnormal tissue development. Researchers can track changes in cell shape, size, and organization as tissues and organs form.
The study of organoids, which are three-dimensional cell cultures that mimic the structure of organs, also relies on morphological analysis. H&E staining of organoid sections allows researchers to assess their structural similarity to the source organs, providing insights into developmental processes in a controlled in-vitro environment. Furthermore, the isolation and culture of primary cells from tissues for research often involve an initial morphological assessment using H&E staining to characterize the cell populations.
Assessment of Tissue Remodeling and Disease Progression Models
This compound staining is a fundamental technique for assessing tissue remodeling and the progression of disease in experimental models. Pathological processes often involve distinct morphological changes, which are readily identifiable in H&E-stained sections.
Key Research Findings:
Fibrosis and Collagen Deposition: In studies of fibrosis, a condition characterized by excessive scarring, H&E staining is a primary step to evaluate general tissue architecture. While specialized stains like Masson's Trichrome or Picrosirius Red are used to specifically quantify collagen, H&E provides the initial assessment of morphological changes, such as the thickening of hepatic cords in liver fibrosis.
Cardiovascular Disease Models: In a study on hyperlipidemic mice, H&E staining of heart tissue revealed significant cellular degeneration, disordered and collapsed muscle fibers, and irregular nuclei compared to control mice, indicating pathological remodeling of the heart tissue.
Cancer Research: In oncology research, H&E staining is used to evaluate tumor morphology, cell division rates (indicated by the density of blue-staining nuclei), and the relationship between the tumor and surrounding tissues. For instance, in prostate cancer models, H&E staining is used to quantify adipocyte size in surrounding tissue and to identify the Gleason score, a key prognostic indicator based on tissue architecture.
Applications in Cryosectioning and Rapid Diagnostic Techniques
This compound is a critical component of rapid diagnostic techniques, particularly those involving cryosectioning. Cryosectioning is a procedure where tissue is flash-frozen and then thinly sliced with a microtome in a cryostat. This method avoids the lengthy process of formalin fixation and paraffin (B1166041) embedding, which can take days.
H&E staining of frozen sections can be completed in just a few minutes, providing a rapid yet detailed view of tissue morphology. This is invaluable in surgical settings, such as Mohs micrographic surgery, where a surgeon needs to determine if the margins of an excised tumor are clear of cancerous cells before concluding the procedure. The ability to freeze, cut, stain with H&E, and provide a diagnosis within minutes was the foundational goal of the cryosectioning technique.
While H&E is the most common stain for frozen sections due to its reliability and simplicity, its application in this context can be challenging when processing multiple sections at once. Nevertheless, it remains a cornerstone for rapid intraoperative pathological diagnosis and research applications requiring quick tissue analysis.
Specialized Histochemical and Immunohistochemical Research
Beyond its use in general morphology, this compound plays a key role as a counterstain in more specialized staining techniques.
Use as a Counterstain in Immunohistochemistry
In immunohistochemistry (IHC), a technique that uses antibodies to detect specific proteins in tissue sections, a counterstain is essential for providing anatomical context. This compound is the most popular and widely used counterstain in IHC.
The IHC process involves applying a primary antibody that binds to the target protein, followed by a detection system that typically generates a colored precipitate (a chromogen, such as brown DAB) at the site of the antibody binding. After the specific protein is labeled, the tissue is counterstained with this compound.
Complementary Role in In Situ Hybridization Procedures
This compound plays a crucial supporting role in in situ hybridization (ISH) techniques, serving as a counterstain to provide morphological context to the molecular signals. ISH is a powerful method used to detect, quantify, and localize specific nucleic acid sequences (DNA or RNA) within cells or tissues. While the primary goal of ISH is to visualize these specific sequences, understanding their location within the broader tissue architecture is essential for accurate interpretation. This is where this compound becomes indispensable.
The use of this compound as a counterstain is compatible with various CISH protocols, including those for detecting gene amplifications, such as HER-2/neu in breast cancer, and for identifying specific chromosomal translocations in lymphomas. For instance, in CISH for HER-2, amplified gene copies can appear as distinct, peroxidase-positive intranuclear clusters, which are easily distinguishable against the this compound-stained nucleus when viewed under a standard light microscope.
Proper this compound counterstaining is critical for successful CISH analysis. The intensity of the this compound stain must be carefully controlled; if the counterstaining is too dark, it can obscure the CISH signals. Laboratories often recommend a brief staining time, ranging from a few seconds to a minute, to achieve a light nuclear stain that does not interfere with the interpretation of the hybridization results. Different formulations of this compound, such as Mayer's or Gill's modified this compound, are commonly used for this purpose in automated staining instruments.
The integration of this compound counterstaining into ISH protocols offers several advantages:
Enhanced Visualization: It provides a clear morphological reference, allowing for the precise localization of the hybridization signal within specific cells and tissue structures.
Routine Accessibility: CISH with this compound counterstaining can be analyzed using a standard bright-field microscope, making it a more accessible and cost-effective alternative to fluorescence in situ hybridization (FISH), which requires a specialized fluorescence microscope.
Improved Diagnostic Accuracy: By combining molecular information with histological detail, clinicians and researchers can make more informed judgments about diagnosis, prognosis, and treatment selection.
Demonstration of Specific Cellular Organelles and Inclusions
While renowned for its unparalleled ability to stain the cell nucleus, this compound, particularly when used in specific formulations and in combination with other dyes, can also aid in the demonstration of other cellular organelles and various inclusions. The differential staining capabilities of this compound and eosin (H&E) staining, the cornerstone of histopathology, extend beyond a simple nucleus-cytoplasm distinction, offering clues to the identity of various subcellular structures and deposits.
The primary target of this compound is the heterochromatin within the nucleus, which it stains a deep blue to purple. This is due to the mordant-dye complex binding to the nucleic acids and associated histone proteins. However, other cellular components with a net negative charge or a high concentration of nucleic acids can also attract the this compound-mordant complex.
Mitochondria: Certain this compound formulations, such as Heidenhain's iron this compound, are classic methods for demonstrating mitochondria. In this technique, the tissue is first treated with an iron alum mordant, which allows the this compound to bind not only to the nucleus but also to the mitochondria, staining them a dark blue or black. This method, though less common in routine diagnostics today, remains a valuable tool in research for visualizing the distribution and morphology of mitochondria within cells.
Ribosomes and Rough Endoplasmic Reticulum: The cytoplasm of cells actively synthesizing proteins, such as plasma cells and neurons (where it is termed Nissl substance), is rich in ribosomes and rough endoplasmic reticulum (rER). These organelles contain ribosomal RNA (rRNA), which imparts a net negative charge. Consequently, these cytoplasmic regions exhibit basophilia, meaning they attract the basic (cationic) this compound dye and stain a bluish color in a standard H&E preparation. This cytoplasmic basophilia is an important diagnostic clue, indicating a high level of protein synthesis.
Cellular Inclusions: this compound can also contribute to the identification of various cellular inclusions, which can be products of cellular metabolism, storage materials, or foreign substances.
Calcium Deposits: Calcified areas within tissues, whether dystrophic or metastatic, readily bind this compound and appear as irregular, granular, deep blue to purple deposits. The high concentration of phosphate (B84403) groups in calcium phosphate salts provides the necessary negative charges for the this compound-mordant complex to bind.
Certain Pigments: Some endogenous pigments can be visualized with the aid of this compound. For example, hemosiderin, an iron-storage complex found in areas of old hemorrhage, can appear as a golden-brown pigment. While not directly staining with this compound, the surrounding tissue context provided by the H&E stain is crucial for its identification. Melanin, the pigment found in skin and melanomas, also has its own brown to black color, which is distinguishable from the blue of this compound-stained nuclei.
Viral Inclusions: Some viral infections produce characteristic inclusions within the nucleus or cytoplasm of infected cells. While the viruses themselves are too small to be seen with a light microscope, the aggregates of viral particles and associated proteins can be visualized. For example, the nuclear inclusions seen in cytomegalovirus (CMV) infections can have a basophilic hue with this compound, appearing as a large, dark "owl's eye" within the nucleus.
The following table summarizes the staining of various cellular components with this compound-based methods:
| Cellular Component/Inclusion | Staining Method | Appearance with this compound |
| Nucleus (Heterochromatin) | This compound and Eosin (H&E) | Deep blue to purple |
| Mitochondria | Heidenhain's Iron this compound | Dark blue to black |
| Ribosomes/Rough ER | This compound and Eosin (H&E) | Bluish (cytoplasmic basophilia) |
| Calcium Deposits | This compound and Eosin (H&E) | Deep blue to purple, granular |
| Viral Inclusions (e.g., CMV) | This compound and Eosin (H&E) | Basophilic (bluish) hue |
Visualization of Extracellular Matrix Components
While eosin is the primary dye responsible for staining most components of the extracellular matrix (ECM) in the standard H&E stain, this compound also plays a role, particularly in highlighting certain ground substance components and pathological alterations of the ECM. The ECM is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its main components are fibrous proteins (like collagen and elastin) and a hydrated gel-like ground substance, which is rich in proteoglycans and glycosaminoglycans (GAGs).
In a typical H&E stain, eosin imparts a pink to red color to collagen fibers and other proteinaceous components of the ECM. This compound, however, can stain certain components of the ground substance that are rich in acidic molecules.
Ground Substance and Proteoglycans: The ground substance of cartilage is a notable example where this compound contributes significantly to the staining of the ECM. The abundant sulfated GAGs in the cartilage matrix, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, carry a strong negative charge. This high density of negative charges attracts the cationic this compound-mordant complex, resulting in a basophilic (blue to purple) staining of the cartilage matrix. This is in contrast to the more eosinophilic (pink) appearance of the matrix in fibrocartilage, which has a higher proportion of collagen.
Pathological Alterations: this compound is also instrumental in identifying pathological changes involving the ECM.
Myxoid Change: In certain tumors and degenerative conditions, there is an excessive production of ground substance, leading to a "myxoid" appearance. This myxoid stroma is rich in acidic mucopolysaccharides (GAGs) and therefore stains basophilic with this compound, appearing as a pale blue, stringy, or cloud-like material between the cells.
Fibrin (B1330869): In areas of tissue injury and inflammation, fibrin, a protein involved in blood clotting, is often deposited in the ECM. Fibrin can appear eosinophilic but sometimes takes on a slightly basophilic hue with this compound, appearing as a fine, thread-like network.
Elastic Fibers: While special stains like Verhoeff-Van Gieson are required for the definitive demonstration of elastic fibers, some this compound formulations can give a hint of their presence. The dye component, hematein (B1673047), when combined with an aluminum sulfate mordant, can bind to elastic fibers, staining them.
The table below details the interaction of this compound with various ECM components:
| Extracellular Matrix Component | Typical Staining with this compound | Notes |
| Collagen Fibers | Generally unstained (stains pink with eosin) | The primary stain for collagen is eosin. |
| Cartilage Matrix (Ground Substance) | Basophilic (blue to purple) | Due to high concentration of sulfated GAGs. |
| Myxoid Stroma | Basophilic (pale blue) | Indicates an abundance of acidic mucopolysaccharides. |
| Fibrin | Can have a slight basophilic hue | Often appears as a fine, eosinophilic to amphophilic network. |
| Elastic Fibers | Can be stained by some this compound formulations | Special stains are typically required for clear visualization. |
Emerging Research Avenues Beyond Traditional Staining
While the legacy of this compound is firmly rooted in histological staining, contemporary research is uncovering novel applications for this natural compound that extend into the realms of electrochemistry and materials science. These emerging avenues leverage the inherent chemical properties of this compound, moving beyond its role as a biological dye.
Electrochemical Properties and Biosensor Development
This compound possesses a rich electrochemical behavior due to its phenolic hydroxyl groups, which can undergo reversible oxidation-reduction reactions. This property has garnered interest in the field of electrochemistry, particularly for the development of sensitive and selective biosensors.
Researchers have found that this compound can be electropolymerized onto the surface of various electrodes (e.g., glassy carbon, carbon paste) to form a stable and electroactive polymer film, known as polythis compound. This polymer film exhibits excellent catalytic properties, enhancing the electrochemical signals of various analytes.
Key Research Findings:
Dopamine (B1211576) and Uric Acid Sensing: Polythis compound-modified electrodes have been successfully used for the simultaneous determination of dopamine (a neurotransmitter) and uric acid (a metabolite). The polymer film effectively separates their oxidation peaks, which typically overlap on bare electrodes, allowing for their individual quantification in biological fluids.
NADH and Hydrogen Peroxide Detection: The electrocatalytic activity of this compound has been harnessed to detect nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and hydrogen peroxide (H₂O₂). This is significant for developing enzyme-based biosensors, as many oxidoreductase enzymes produce or consume NADH or H₂O₂.
Nitrite (B80452) and Nitrate (B79036) Sensing: this compound-based electrochemical sensors have shown high sensitivity for the detection of nitrite and nitrate ions, which are important indicators of water quality and are also relevant in food safety and clinical diagnostics.
The mechanism underlying these applications involves the this compound molecule acting as an electron mediator, facilitating the transfer of electrons between the analyte and the electrode surface. This results in an amplified signal and improved detection limits. The ability to create a stable, biocompatible, and catalytically active surface from a natural, readily available compound makes this compound an attractive material for future biosensor technologies.
This compound in Materials Science Research
The unique chemical structure of this compound, with its multiple hydroxyl groups and aromatic rings, also lends itself to applications in materials science, particularly in the synthesis of novel polymers and nanocomposites.
Polymer Synthesis and Modification:
Conducting Polymers: As mentioned above, this compound can be electropolymerized to create conducting polymer films. These films are being investigated for applications in electronic devices, anti-corrosion coatings, and supercapacitors due to their electrical conductivity and stability.
Biocompatible Coatings: The natural origin and biocompatibility of this compound make it a candidate for modifying the surface of biomedical implants. A polythis compound coating could potentially improve the biocompatibility of a material and reduce adverse reactions in the body.
Nanocomposite Formation:
Metal Nanoparticle Synthesis: this compound has been used as a "green" reducing and capping agent for the synthesis of metal nanoparticles, such as gold and silver nanoparticles. The phenolic hydroxyl groups in this compound can reduce metal ions to their metallic form, while the bulky structure of the molecule helps to stabilize the newly formed nanoparticles, preventing their aggregation. These this compound-capped nanoparticles have potential applications in catalysis, diagnostics, and therapeutics.
Carbon Nanomaterial Composites: this compound has been integrated with carbon nanomaterials like graphene and carbon nanotubes to create composite materials with enhanced properties. For example, a composite of polythis compound and graphene oxide has been shown to be an effective electrode material for supercapacitors, combining the high surface area of graphene with the electrochemical activity of the polymer.
These emerging research areas highlight the versatility of the this compound molecule. By exploring its fundamental chemical and electrochemical properties, scientists are expanding its utility far beyond the microscope slide, paving the way for its use in advanced technologies and new materials.
Formation of Metal-Organic Frameworks
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. tandfonline.com Their high porosity and large surface area make them attractive for a variety of biomedical applications, including drug delivery and bioimaging. tandfonline.comresearchgate.net
This compound has been successfully utilized as a natural phenolic organic linker in the synthesis of biocompatible MOFs. researchgate.netlka.ltnih.gov Researchers have prepared this compound-based MOFs using metal ions such as Copper(II), Iron(II), and Iron(III). researchgate.netlka.ltnih.gov These this compound-based MOFs exhibit several interesting properties:
Micrometer and Sub-micrometer Size: Scanning electron microscopy (SEM) and dynamic light scattering (DLS) analyses have revealed that these MOFs are of micrometer or sub-micrometer dimensions. nih.gov
High Surface Area: The this compound-Fe(III) MOF, in particular, has demonstrated a significant surface area of 49.2 m²/g. researchgate.netnih.gov
Fluorescent Properties: These MOFs exhibit fluorescence, with varying emission intensities depending on the metal ion used. researchgate.netnih.gov
A blend of this compound and Fe3+ ions has also been reported to show potential in photothermal therapy for cancer treatment. mdpi.com The development of MOFs from natural and biocompatible materials like this compound is a promising avenue for creating safe and effective platforms for various biomedical applications. tandfonline.com
Table 1: Properties of this compound-Based Metal-Organic Frameworks (MOFs)
| Metal Ion | Size | Surface Area (m²/g) | Fluorescence Emission (λem=330 nm, a.u.) |
|---|---|---|---|
| Cu(II) | < micrometer | Not specified | 11485 |
| Fe(II) | < micrometer | Not specified | 2120 |
| Fe(III) | < micrometer | 49.2 | 6790 |
Synthesis of Nanogels for Biomedical Applications
Nanogels are crosslinked polymer networks at the nanoscale that can swell in an aqueous environment. They have emerged as versatile nano-delivery systems for various biomedical applications. mdpi.com
A novel poly(this compound-co-l-lysine) (p(HT-co-l)) nanonetwork has been synthesized through a one-step Mannich condensation reaction, using formaldehyde (B43269) as a linking agent. researchgate.netresearcher.liferesearchgate.net These nanogels possess several desirable characteristics for biomedical use:
Size and Morphology: The resulting nanogels have an average size of approximately 200 nm with a smooth surface. researchgate.netresearcher.lifenih.gov
Functional Groups: They exhibit desirable functional groups such as hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups. researchgate.netresearcher.lifenih.gov
Physiological Isoelectric Point: The isoelectric point (IEP) of the p(HT-co-l) nanogel is around pH 7.9, which is close to physiological pH. researchgate.netresearcher.lifenih.gov
Swelling and Degradation: The nanogels demonstrate a high swelling ability in various salt solutions and exhibit a linear hydrolytic degradation profile in phosphate-buffered saline (PBS). researchgate.netresearcher.liferesearchgate.net
Biocompatibility: Biocompatibility tests have indicated that these nanogels are more biocompatible than this compound alone. researchgate.netresearcher.liferesearchgate.net
Furthermore, these this compound-based nanogels have shown significant antimicrobial and antifungal activities. researchgate.netresearcher.lifenih.gov The successful synthesis of these nanogels from natural molecules like this compound and l-lysine (B1673455) opens up possibilities for their use in applications such as cell staining and as drug-carrying vehicles. mdpi.com
Exploration of this compound Derivatives in Molecular Biology
The unique structure of this compound has prompted investigations into its derivatives for various applications in molecular biology, particularly in the context of infectious diseases.
Investigation of Anti-HIV-1 Properties
Research has identified this compound as a compound that can suppress the nuclear import of HIV-1. plos.orgresearchgate.net However, the inherent instability of this compound has led to the synthesis of more stable derivatives. plos.orgresearchgate.net A stable derivative of this compound has been developed that exhibits promising anti-HIV-1 activity. plos.orgresearchgate.netresearchgate.net This derivative has been shown to inhibit HIV-1 replication in macrophages. plos.orgresearchgate.net
The efficacy of this this compound derivative appears to be dependent on the viral load, with higher inhibitory activity observed in cells from donors with lower p24 antigen levels, a marker of viral replication. plos.orgresearchgate.net The development of such derivatives that target viral accessory proteins represents a novel strategy for the treatment of HIV-1 infection. plos.orgresearchgate.net
Molecular Interactions with Viral and Cellular Proteins
The mechanism of action of this compound and its derivatives against HIV-1 involves specific molecular interactions with viral proteins. This compound has been found to block virus replication by targeting the nuclear import of the HIV-1 Vpr protein. mdpi.com
A stable this compound derivative has been shown to bind strongly and specifically to the Vpr protein. plos.orgresearchgate.net This binding occurs within the C-terminal α-helical domain (αH3) of Vpr, specifically to amino acid residues 54-74. plos.orgresearchgate.net This region of Vpr is highly conserved among different HIV strains, making it a potential target for developing drugs that can overcome resistance. plos.orgresearchgate.net By binding to Vpr, the this compound derivative inhibits the nuclear import of the pre-integration complex (PIC), a crucial step in the HIV-1 life cycle. plos.org
In a different context, this compound has been identified as a small molecule that can bind to the N-glycan binding domain of mutant calreticulin (B1178941) (CALR). nih.gov This interaction disrupts the abnormal association between mutant CALR and the thrombopoietin receptor (MPL). nih.gov
Inhibition of Specific Signaling Pathways
This compound has been shown to influence cellular signaling pathways, which has implications for its therapeutic potential. In the context of myeloproliferative neoplasms driven by calreticulin (CALR) mutations, this compound has been found to inhibit the TPO-independent JAK-STAT pathway activation. nih.gov This inhibition is a consequence of the disruption of the mutant CALR-MPL interaction. nih.gov Treatment with this compound leads to a reduction in the phosphorylation of STAT5. nih.gov
Furthermore, research has indicated that this compound treatment can lead to a decrease in the protein levels of mutant CALR, while the levels of wild-type CALR remain unaffected or may even increase. nih.gov The reduction in mutant CALR is not due to changes at the mRNA level, suggesting a post-translational mechanism is involved. nih.gov
Therapeutic Potential in Pre-clinical Research Models
The therapeutic potential of this compound has been explored in pre-clinical models for certain diseases. In the context of myeloproliferative neoplasms with CALR mutations, this compound has demonstrated a selective inhibitory effect on patient-derived CD34+ cells. nih.gov Colony formation assays showed that this compound significantly inhibited the formation of colonies from CALR-mutant patient cells. nih.gov
In animal models, this compound treatment has been associated with the induction of apoptosis in CALR-mutated cells. ashpublications.org This effect is believed to be a result of disrupting the interaction between mutant CALR and the thrombopoietin receptor, leading to the inhibition of oncogenic signaling. nih.gov
Table 2: Investigated Therapeutic Effects of this compound in Pre-clinical Models
| Disease Model | Cell/Animal Model | Key Findings |
|---|---|---|
| CALR-mutant Myeloproliferative Neoplasms | Patient-derived CD34+ cells | Sustained inhibition of colony formation. nih.gov |
| CALR-mutant Myeloproliferative Neoplasms | Ba/F3-MPL cell lines expressing mutant CALR | Selective growth inhibitory effect and induction of apoptosis. nih.gov |
| CALR-mutant Myeloproliferative Neoplasms | UT-7/TPO cell lines with CRISPR-generated CALR mutations | Differential killing effect and induction of apoptosis. ashpublications.org |
Future Directions and Research Challenges
Continued Optimization of Staining Parameters for Diverse Tissue Types
Achieving consistent and high-quality staining with hematoxylin (B73222) across a wide variety of tissue types remains a significant challenge. The optimal staining protocol can be influenced by numerous factors, including tissue thickness, fixation methods, and the inherent biological properties of the tissue itself. jcdronline.orgresearchgate.net For instance, fatty tissues, such as certain ovarian tissues, may require modified protocols to achieve the same level of clarity as less fatty tissues. researchgate.netsab.ac.lk
Research efforts are focused on standardizing staining protocols to ensure reproducibility and diagnostic accuracy. jcdronline.org This includes optimizing fixation times and staining durations for specific tissues to prevent under- or over-staining, which can obscure important cellular details. jcdronline.orgresearchgate.net For example, one study found that the optimal fixation and staining times varied significantly between brain, liver, and kidney tissues. researchgate.net Furthermore, the chemical composition of the this compound solution itself, including the type of mordant used (e.g., aluminum, iron) and the pH, plays a crucial role in its staining characteristics. synnovis.co.uknih.govleicabiosystems.com The addition of acids like acetic acid or citric acid can increase the selectivity of the stain for nuclei by reducing background staining. leicabiosystems.comconicet.gov.ar The quality of the water used in the staining process can also impact the results, with variations in pH and mineral content potentially affecting dye uptake. leicabiosystems.com
Development of Automated and High-Throughput Staining Methodologies
The demand for faster and more consistent staining has driven the development of automated and high-throughput staining systems. Manual staining, while effective for small batches, is labor-intensive and prone to variability. leicabiosystems.com Automated systems, such as the Tissue-Tek Prisma® and VENTANA HE 600, offer a solution by providing reproducible and high-quality staining for a large number of slides. sakuraus.comroche.com These systems automate the entire H&E staining process, from deparaffinization to coverslipping, reducing manual labor and the risk of errors. ihisto.iosakuraus.comroche.com
The development of ready-to-use, pre-packaged staining kits further enhances consistency and efficiency. sakuraus.com These kits eliminate the need for manual preparation of staining solutions, which can be a source of variability. leicabiosystems.com Some rapid staining methods, which combine this compound and eosin (B541160) into a single solution, can reduce staining time to as little as three minutes, a significant improvement over the traditional 10-15 minute process. nih.gov These advancements are particularly valuable in high-throughput laboratories where speed and consistency are paramount. leicabiosystems.comsakuraus.com
Integration with Artificial Intelligence and Machine Learning for Image Analysis
One of the most exciting developments in this area is "virtual staining," where deep learning models are trained to digitally apply H&E staining to unstained tissue images. researchgate.nethealthcare-in-europe.com This technique has the potential to reduce the time, cost, and hazardous chemical use associated with traditional staining methods. researchgate.net Studies have shown that pathologists are often unable to distinguish between virtually and chemically stained slides, and that these virtual images can be used for accurate disease diagnosis and grading. healthcare-in-europe.com
Furthermore, AI algorithms can be trained to predict molecular biomarkers directly from H&E-stained images, a field now referred to as "H&E 2.0". frontiersin.orgworldscientific.com For instance, deep learning models have been developed to predict the expression of proteins like PD-L1 in lung cancer and to identify genetic mutations from H&E slides alone. frontiersin.org This capability could streamline diagnostic workflows and provide valuable prognostic information without the need for additional, more expensive molecular tests. worldscientific.com AI can also be used to automatically segment and quantify features in H&E images, such as muscle fiber size, with high accuracy and throughput. nih.gov
Further Elucidation of Complex Dye-Tissue Interaction Mechanisms
Despite its long history of use, the precise chemical mechanisms underlying this compound staining are not fully understood. leicabiosystems.com It is generally accepted that this compound itself is not the active staining agent. First, it must be oxidized to form hematein (B1673047). synnovis.co.ukleicabiosystems.com This hematein then complexes with a metal mordant, typically aluminum (Al³⁺) or iron (Fe³⁺), to form a positively charged dye-lake. synnovis.co.uknih.govleicabiosystems.com
The prevailing theory is that this cationic complex is electrostatically attracted to the negatively charged phosphate (B84403) groups of DNA in the cell nucleus. synnovis.co.ukleicabiosystems.comconicet.gov.ar This is supported by evidence showing that enzymatic digestion of DNA prevents nuclear staining. leicabiosystems.com However, the interactions are complex and can be influenced by various factors. For example, the pH of the staining solution affects the charge of both the dye complex and the tissue components, thereby influencing staining selectivity. conicet.gov.ar Recent research has also revealed that the near-infrared fluorescence of this compound can report on oxidative stress by detecting the nuclear translocation of ferritin, suggesting a more complex interplay between the dye and cellular components than previously thought. nih.gov A deeper understanding of these mechanisms is crucial for further optimizing staining protocols and developing new applications.
Novel Biomedical Applications of this compound and Its Derivatives
Beyond its traditional role in histology, researchers are exploring novel biomedical applications for this compound and its derivatives. One promising area is in the development of new therapeutic agents. For example, a stable derivative of this compound has been synthesized that can inhibit the replication of HIV-1 in macrophages. plos.orgnih.gov This derivative works by binding to the viral protein Vpr and preventing the nuclear import of the virus. plos.orgnih.gov
This compound's electrochemical properties have also led to its use in the development of biosensors. researchgate.net For instance, this compound-modified carbon nanotubes have been used to create a sensor for detecting sulfide. researchgate.net Other emerging applications include its use in cosmetics, such as hair dyes, and for other medical purposes. researchgate.net In another innovative approach, a new tissue dye called "Neurange," based on a thio-anthraquinone derivative and used with a this compound counterstain, has been developed for the specific staining of white matter in brain tissue. lew.ro These new applications highlight the versatility of this historic compound and suggest a promising future for this compound-based research.
Q & A
Q. How to standardize Hematoxylin staining protocols for consistent nuclear visualization in histopathology?
Methodological Answer:
- Staining Protocol : Immerse tissue sections in Mayer’s this compound for 30 seconds (for dense tissues like liver) to 5 minutes (for softer tissues like kidney) . Differentiate with 1% ethanol hydrochloride for 3 seconds to remove excess stain .
- Quality Control : Use positive control slides (e.g., human liver sections) in each batch to monitor staining uniformity. Two blinded investigators should review slides to reduce observer bias .
- Statistical Validation : Calculate inter-rater reliability using Cohen’s κ coefficient for blinded assessments .
Q. What are the critical factors affecting this compound solution stability in long-term experiments?
Methodological Answer:
- Preparation : Use this compound powder dissolved in ethanol or water (depending on protocol). Add oxidation facilitators like sodium iodate for consistent maturation .
- Storage : Store working solutions at 4°C in amber bottles to prevent photodegradation. Monitor pH (ideal: 2.3–2.5) monthly; discard if precipitation occurs .
- Validation : Compare fresh and aged solutions using standardized tissue sections. Quantify nuclear staining intensity via image analysis software (e.g., ImageJ) .
Advanced Research Questions
Q. How to optimize this compound counterstaining in multiplex immunohistochemistry (IHC) to avoid signal overlap?
Methodological Answer:
- Sequential Staining : Perform this compound counterstaining after chromogenic IHC (e.g., DAB) to prevent masking antigen signals. Use Harris this compound for 1–2 minutes .
- Signal Differentiation : Apply fluorescence-compatible this compound (e.g., Hoechst) in fluorescent IHC. Validate specificity with negative controls (no primary antibody) .
- Data Integration : Use spectral unmixing in multispectral imaging to separate this compound and fluorescent signals .
Q. How to resolve contradictions in this compound-based quantification of cellular responses across studies?
Methodological Answer:
- Standardized Thresholds : Define nuclear positivity thresholds (e.g., >50% this compound coverage) pre-study. Use automated image analysis (e.g., QuPath) to reduce subjectivity .
- Meta-Analysis Framework : Aggregate data from ≥3 independent experiments (n=3/group) . Apply mixed-effects models to account for inter-study variability .
- Case Study : In Al-tolerant maize root studies, Griffing’s combinatorial analysis (general/specific combining abilities) resolved genotype-dependent staining variability .
Q. What experimental designs minimize batch effects in large-scale this compound staining studies?
Methodological Answer:
- Blocked Designs : Use randomized block designs with “batch” as a blocking factor. For example, process 20 slides/batch with matched controls .
- Replication : Include technical replicates (≥3 slides/sample) and biological replicates (e.g., tissues from 5+ donors) .
- Statistical Adjustment : Apply ANOVA with batch as a covariate. Report adjusted p-values and effect sizes .
Data Analysis & Validation
Q. How to statistically validate this compound-based morphometric data in preclinical models?
Methodological Answer:
- Software : Use GraphPad Prism for ANOVA (comparisons ≥3 groups) or Student’s t-test (two groups) . For non-normal data, apply Kruskal-Wallis tests .
- Data Reporting : Express results as mean ± SD (parametric) or median ± IQR (non-parametric). Include raw data in supplementary files .
- Reproducibility : Follow ARRIVE guidelines for animal studies: detail staining protocols, scanner settings, and analysis parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
